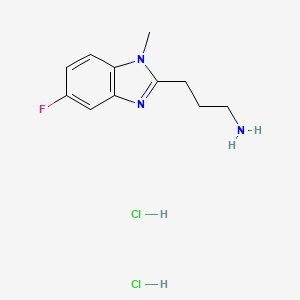
3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride” is a derivative of benzimidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a molecular weight of 165.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8FN3/c1-12-7-3-2-5 (9)4-6 (7)11-8 (12)10/h2-4H,1H3, (H2,10,11) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms. Physical and Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 165.17 . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.Scientific Research Applications
Antimicrobial Activity
Research on compounds related to 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride has shown promising results in antimicrobial applications. A study by Mistry, Desai, and Desai (2016) synthesized derivatives of this compound and evaluated their antimicrobial activity, finding that many showed excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Anticancer Agents
In the context of cancer research, Rashid, Husain, and Mishra (2012) reported the synthesis of benzimidazoles bearing oxadiazole nucleus, which are structurally similar to the compound . These compounds were screened for in vitro anticancer activity and showed significant to good effects, highlighting their potential as anticancer agents (Rashid, Husain, & Mishra, 2012).
Pharmacological Screening
L. P. Raparla et al. (2013) conducted pharmacological screening of novel 6-fluorobenzothiazole substituted pyrazole analogues, which are structurally related to the compound in focus. They found these compounds to exhibit potent antimicrobial and antioxidant activities, suggesting a wide range of pharmacological applications (Raparla et al., 2013).
Spectroscopic and Theoretical Studies
Matwijczuk et al. (2018) performed spectroscopic and theoretical studies on compounds similar to this compound, revealing interesting fluorescence effects and providing insights into molecular aggregation and charge transfer effects. This research is crucial for understanding the physical and chemical properties of such compounds (Matwijczuk et al., 2018).
Biological Activity
Vijaya Javali et al. (2010) synthesized fluoro-substituted benzothiazole and evaluated its anthelmintic and antimicrobial activities. Their findings suggest the potential use of such compounds in treating infections and parasitic diseases (Javali et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-(5-fluoro-1-methylbenzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3.2ClH/c1-15-10-5-4-8(12)7-9(10)14-11(15)3-2-6-13;;/h4-5,7H,2-3,6,13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQCBMJQPZUDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
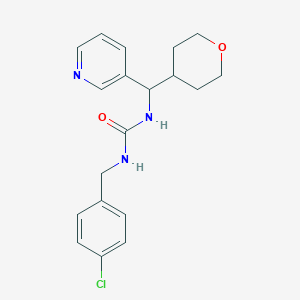
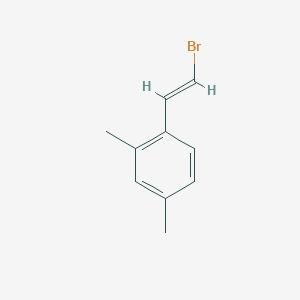
![1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one](/img/structure/B2374881.png)
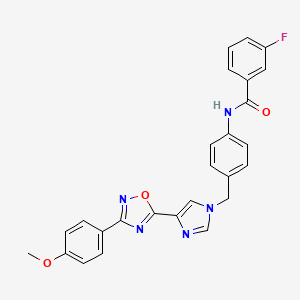

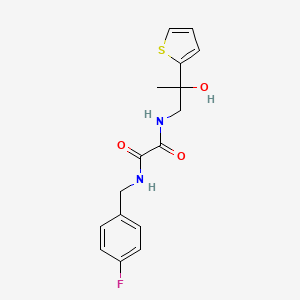

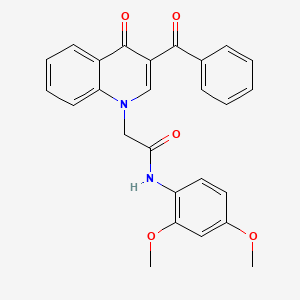
![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)
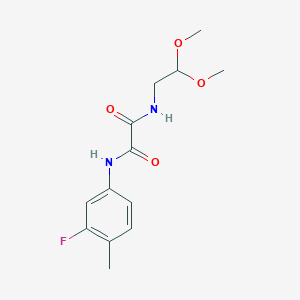
![methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)
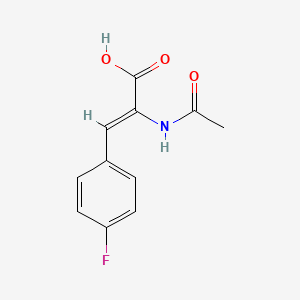
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2374899.png)
![N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)
